molecular formula C4H6N2O B599443 2-Methyloxazol-5-amine CAS No. 153138-07-9

2-Methyloxazol-5-amine

Cat. No. B599443
M. Wt: 98.105
InChI Key: KTCSSHMFUICZRA-UHFFFAOYSA-N
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Description

2-Methyloxazol-5-amine, also known as 5-Methyloxazol-2-amine, is a chemical compound with the molecular formula C4H6N2O . It has a molecular weight of 98.1 .


Synthesis Analysis

The synthesis of oxazolines, which includes 2-Methyloxazol-5-amine, often involves the reaction of amino alcohols with nitriles, carboxylic acid, and aldehydes . A comprehensive review on biological activities of oxazole derivatives suggests that oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities .


Molecular Structure Analysis

The InChI code for 2-Methyloxazol-5-amine is 1S/C4H6N2O/c1-3-2-6-4 (5)7-3/h2H,1H3, (H2,5,6) . This indicates that the molecule consists of 4 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

2-Methyloxazol-5-amine is a solid at room temperature .

Safety And Hazards

The compound is classified as a danger with hazard statement H225 . Precautionary measures include P210 (Keep away from heat/sparks/open flames/hot surfaces), P273 (Avoid release to the environment), P243 (Take precautionary measures against static discharge), and P403 (Store in a well-ventilated place) .

Future Directions

As 2-Methyloxazol-5-amine is a type of oxazole derivative, it may have potential in the development of new pharmaceuticals due to the wide spectrum of biological activities associated with oxazole . Further studies on the bioavailability, pharmacokinetics, and absorption of this compound could provide valuable information for its future efficacy improvement .

properties

IUPAC Name

2-methyl-1,3-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-3-6-2-4(5)7-3/h2H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCSSHMFUICZRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20739926
Record name 2-Methyl-1,3-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20739926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyloxazol-5-amine

CAS RN

153138-07-9
Record name 2-Methyl-1,3-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20739926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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